Cas no 359899-79-9 (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol)

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 化学的及び物理的性質
名前と識別子
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- 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
- STK346686
- EN300-232020
- 359899-79-9
- CS-0268250
- AKOS005168877
-
- MDL: MFCD03532395
- インチ: InChI=1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18)
- InChIKey: VYPMEUABZOCDBE-UHFFFAOYSA-N
- SMILES: SC1=NC(C(F)(F)F)=CC(C2=CC=C(F)C=C2)=N1
計算された属性
- 精确分子量: 274.01878202Da
- 同位素质量: 274.01878202Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.5Ų
- XLogP3: 2.9
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232020-0.05g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.05g |
$888.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-100mg |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 100mg |
¥16127.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-2.5g |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 2.5g |
¥38556.00 | 2024-05-16 | |
Enamine | EN300-232020-0.5g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.5g |
$1014.0 | 2024-06-20 | |
Chemenu | CM518927-5g |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 5g |
$696 | 2023-02-02 | |
Enamine | EN300-232020-10.0g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
Enamine | EN300-232020-0.1g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.1g |
$930.0 | 2024-06-20 | |
Enamine | EN300-232020-0.25g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.25g |
$972.0 | 2024-06-20 | |
Enamine | EN300-232020-2.5g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-50mg |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 50mg |
¥13219.00 | 2024-05-16 |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiolに関する追加情報
Introduction to 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 359899-79-9)
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol, identified by its Chemical Abstracts Service (CAS) number 359899-79-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and therapeutic potential. The presence of both fluoro and trifluoromethyl substituents in its molecular framework enhances its pharmacokinetic properties, making it a promising candidate for drug development.
The fluorine atom at the 4-position of the phenyl ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modification is particularly valuable in medicinal chemistry, as fluorine substitution often improves metabolic stability, bioavailability, and binding affinity to biological targets. Additionally, the trifluoromethyl group at the 6-position of the pyrimidine ring further contributes to the compound's lipophilicity and resistance to enzymatic degradation. These structural features collectively contribute to the compound's potential as an intermediate in the synthesis of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol in designing targeted therapies. Studies have demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The thiol (-SH) functional group at the 2-position of the pyrimidine ring serves as a reactive site for further chemical modifications, enabling the development of derivatives with enhanced pharmacological profiles.
In the realm of oncology research, 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol has been investigated for its potential role in disrupting signaling pathways critical for tumor growth and survival. Preclinical studies have shown that this compound can modulate kinases and other enzymes involved in cell proliferation and apoptosis. The fluoro and trifluoromethyl substituents are particularly noteworthy for their ability to enhance binding interactions with biological targets, thereby improving drug efficacy.
The synthesis of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only facilitate large-scale production but also allow for structural diversification, enabling researchers to explore a wide range of analogs with tailored biological activities.
From a medicinal chemistry perspective, 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol exemplifies how structural modifications can significantly influence drug-like properties. The integration of fluorine and trifluoromethyl groups into a pyrimidine core has been shown to enhance both potency and selectivity. This underscores the importance of rational drug design, where computational tools are leveraged to predict molecular interactions and optimize pharmacological outcomes.
Moreover, recent research has explored the use of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol as a scaffold for developing antiviral agents. Its ability to interact with viral enzymes and proteins has been investigated in models of RNA viruses, where it demonstrates promising inhibitory effects. The versatility of this compound lies in its adaptable chemical structure, which allows for modifications aimed at improving therapeutic efficacy while minimizing side effects.
The role of thiols in medicinal chemistry cannot be overstated, as they often serve as key functional groups in bioactive molecules. The thiol moiety in 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol provides a site for redox interactions with biological systems, potentially enhancing drug delivery and targeting specificity. Such interactions are particularly relevant in diseases where oxidative stress plays a significant role, such as neurodegenerative disorders.
In conclusion, 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 359899-79-9) represents a compelling example of how structural engineering can yield compounds with high therapeutic potential. Its unique combination of substituents—particularly the fluoro, trifluoromethyl, and thiol groups—makes it a versatile building block for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is expected to grow further.
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